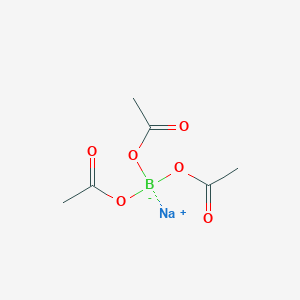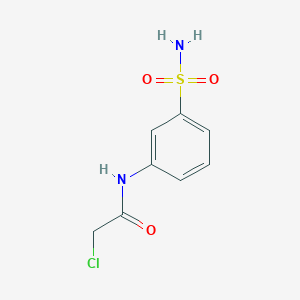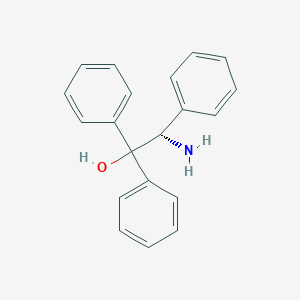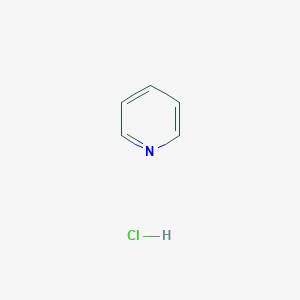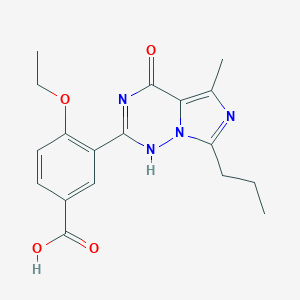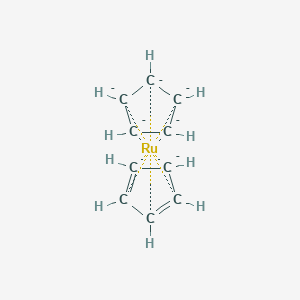
4-(2-羟乙基)苯甲醛
描述
4-(2-Hydroxyethyl)benzaldehyde, also known as HEBA, is a chemical compound with the molecular formula C9H10O2. It is an aromatic aldehyde that is commonly used in scientific research due to its unique chemical properties. HEBA is a colorless liquid with a sweet, floral odor and is soluble in water, ethanol, and ether. In
科学研究应用
固相有机合成:苯甲醛衍生物(如 4-羟基苯甲醛)已被用作固相有机合成中的连接剂。它们富电子的特性允许有效的还原胺化和转化为仲胺、脲、磺酰胺、芳基酰胺和烷基酰胺 (Swayze,1997)。
光催化选择性氧化:在环境化学领域,已经探索了使用 TiO2/Cu(II)/UV 等光催化体系在水溶液中将苯甲醇选择性氧化为苯甲醛。这项研究提供了对光催化中各种操作参数作用的见解 (Marotta 等人,2011)。
酶促生产:已经开发了苯甲醛生产的酶促工艺,利用 4-羟基扁桃酸合酶等酶将 L-苯丙氨酸转化为苯甲醛。由于苯甲醛的杏仁味,这在香料行业具有重要意义 (Takakura 等人,2022)。
分子结构和 NLO 特性:已经对取代苯甲醛的分子结构、振动光谱研究和非线性光学 (NLO) 特性进行了比较分析,突出了其在包括健康和农业在内的各种工业应用中的潜力 (Yadav 等人,2018)。
催化和氧化过程:关于使用金属氧化物进行苯甲醛还原和催化的研究也很突出。这包括对 Cannizzaro 反应和苯甲醛在 ZnO 和 Cr2O3 等金属氧化物上的直接氢化的研究 (Haffad 等人,1997)。
酶催化的不对称 C-C 键形成:苯甲醛裂合酶已用于苯偶姻衍生物的不对称合成,证明了该酶的对映选择性能力及其合成天然产物和药物的潜力 (Kühl 等人,2007)。
安全和危害
作用机制
Target of Action
4-(2-Hydroxyethyl)benzaldehyde is an organic compound It is often used as an important intermediate in organic synthesis .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and ethyl acetate . Its storage conditions are under inert gas (nitrogen or Argon) at 2-8°C .
Action Environment
The action, efficacy, and stability of 4-(2-Hydroxyethyl)benzaldehyde can be influenced by various environmental factors. For instance, its solubility can affect its availability and reactivity in different environments. Moreover, its stability under normal temperature conditions suggests that it may be sensitive to high temperatures .
属性
IUPAC Name |
4-(2-hydroxyethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVFWYCFVNBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593649 | |
| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163164-47-4 | |
| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163164-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper primarily focuses on anticyanobacterial compounds. What is the significance of isolating 4-(2-Hydroxyethyl)benzaldehyde alongside the other phenolic compounds?
A: While the paper highlights the strong anticyanobacterial activity of 8,9,10-trihydroxythymol [], the isolation of 4-(2-Hydroxyethyl)benzaldehyde contributes to a broader understanding of the chemical constituents present in Eupatorium fortunei. Identifying all compounds within a plant, even those without potent activity in a specific assay, is crucial for several reasons:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

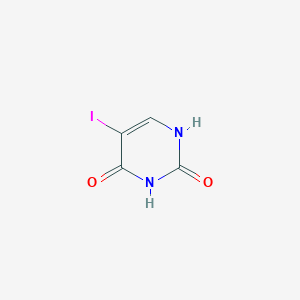

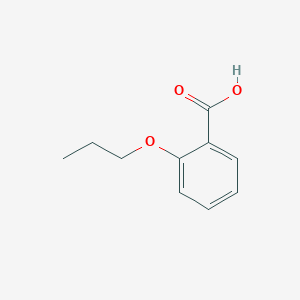
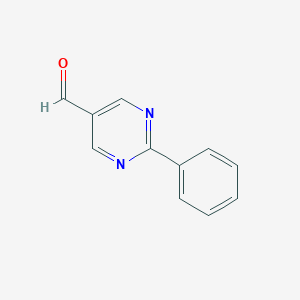
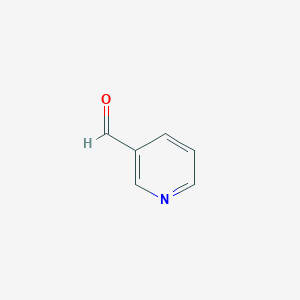
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
